molecular formula C27H40O5 B11962318 Aco-DI-ME-oxo-tetradecahydro-cyclopenta(A)phenanthren-YL-pentanoic acid ME ester CAS No. 111659-96-2

Aco-DI-ME-oxo-tetradecahydro-cyclopenta(A)phenanthren-YL-pentanoic acid ME ester

Cat. No.: B11962318
CAS No.: 111659-96-2
M. Wt: 444.6 g/mol
InChI Key: SUISKBUAOOSHAW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Formation of the cyclopenta(A)phenanthrene core: This step involves the cyclization of precursor molecules under controlled conditions.

    Introduction of functional groups: Various functional groups, such as oxo and ester groups, are introduced through reactions like oxidation and esterification.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This includes scaling up the reactions, using more efficient catalysts, and employing automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

Aco-DI-ME-oxo-tetradecahydro-cyclopenta(A)phenanthren-YL-pentanoic acid ME ester can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Aco-DI-ME-oxo-tetradecahydro-cyclopenta(A)phenanthren-YL-pentanoic acid ME ester has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a component in specialized chemical processes.

Mechanism of Action

The mechanism of action of Aco-DI-ME-oxo-tetradecahydro-cyclopenta(A)phenanthren-YL-pentanoic acid ME ester involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting various intracellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Aco-DI-ME-oxo-tetradecahydro-cyclopenta(A)phenanthren-YL-pentanoic acid ME ester can be compared with similar compounds such as:

These compounds share structural similarities but differ in specific functional groups or the degree of hydrogenation, which can affect their chemical properties and biological activities.

Properties

CAS No.

111659-96-2

Molecular Formula

C27H40O5

Molecular Weight

444.6 g/mol

IUPAC Name

methyl 4-(12-acetyloxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoate

InChI

InChI=1S/C27H40O5/c1-16(6-11-25(30)31-5)21-9-10-22-20-8-7-18-14-19(29)12-13-26(18,3)23(20)15-24(27(21,22)4)32-17(2)28/h14,16,20-24H,6-13,15H2,1-5H3

InChI Key

SUISKBUAOOSHAW-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4=CC(=O)CCC34C)OC(=O)C)C

Origin of Product

United States

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